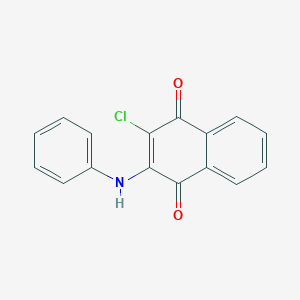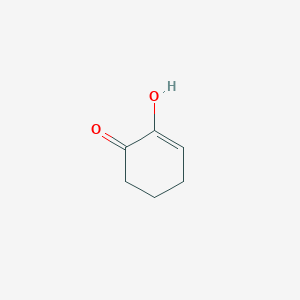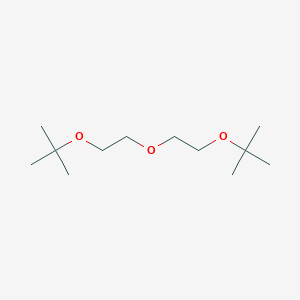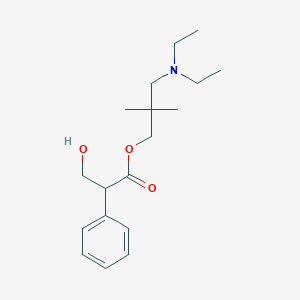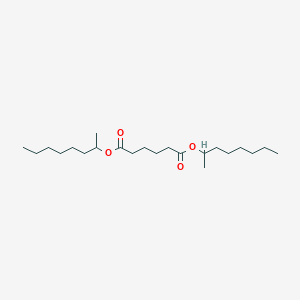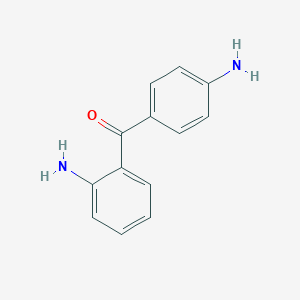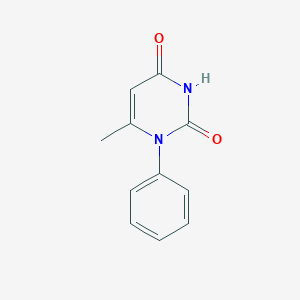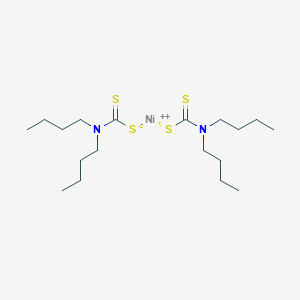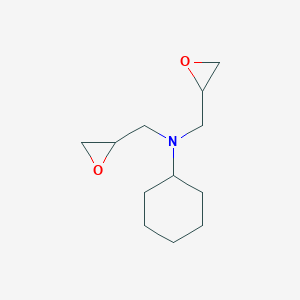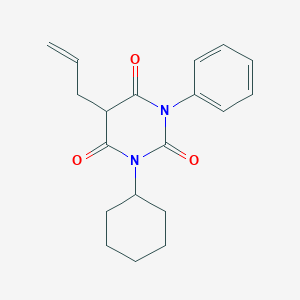
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid, also known as allylbarbital, is a barbiturate derivative that has been widely used in scientific research due to its sedative and hypnotic effects. It was first synthesized in 1922 by Ernst Preiswerk and Heinrich Keil, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
Allylbarbital acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which leads to an increase in chloride ion influx, causing hyperpolarization of the neuron and ultimately leading to sedation and hypnotic effects.
Biochemische Und Physiologische Effekte
Allylbarbital has been shown to decrease brain metabolism and oxygen consumption. It also decreases the excitability of neurons, leading to sedative and hypnotic effects. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl in lab experiments is its ability to induce sedation and hypnosis in animals, making it useful for surgical procedures. It also has anticonvulsant properties, making it a potential treatment for epilepsy. However, one of the limitations of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl is its potential for abuse and addiction, as it is a barbiturate derivative.
Zukünftige Richtungen
There are several future directions for research on 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl. One potential direction is investigating its potential as an antiepileptic drug. Additionally, it could be studied for its potential use in treating insomnia and other sleep disorders. Further research could also explore the potential for developing new barbiturate derivatives with improved therapeutic effects and reduced potential for abuse and addiction.
Synthesemethoden
The synthesis of 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl involves the reaction of cyclohexanone with urea and allyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with phosphorus oxychloride and phenylacetic acid to yield 5-Allyl-1-cyclohexyl-3-phenylbarbituric acid.
Wissenschaftliche Forschungsanwendungen
Allylbarbital has been used in several scientific studies as a sedative and hypnotic agent. It has also been used to induce anesthesia in animals for surgical procedures. Additionally, it has been investigated for its potential anticonvulsant and antiepileptic effects.
Eigenschaften
CAS-Nummer |
1045-97-2 |
|---|---|
Produktname |
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid |
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-3,5-6,10-11,15-16H,1,4,7-9,12-13H2 |
InChI-Schlüssel |
KUOBVCZIZVOJEJ-UHFFFAOYSA-N |
SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonyme |
1-Cyclohexyl-3-phenyl-5-(2-propenyl)barbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



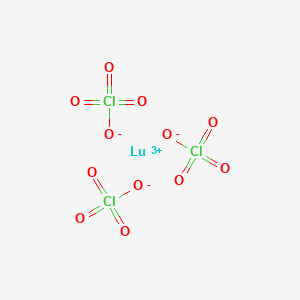
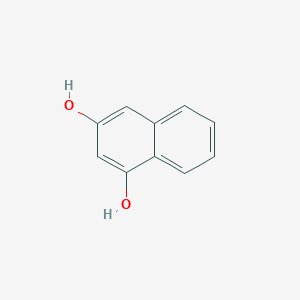

![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
